Methyltetrazine-PEG8-acid

bioorthogonal chemistry IEDDA kinetics serum stability

Methyltetrazine-PEG8-acid combines rapid IEDDA click reactivity with an 8-unit PEG spacer and terminal carboxylic acid, delivering unmatched solubility and in vivo stability. The methyltetrazine group offers faster kinetics than hydrogen-substituted tetrazines while resisting degradation—critical for consistent conjugation. Compared to shorter PEG linkers, the PEG8 spacer dramatically reduces aggregation and non-specific binding, ensuring higher DAR in ADCs and reliable target degradation in PROTACs. Choose this linker where solubility, stability, and reproducibility are non-negotiable.

Molecular Formula C28H44N4O11
Molecular Weight 612.7 g/mol
Cat. No. B609005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG8-acid
SynonymsMethyltetrazine-PEG8-acid
Molecular FormulaC28H44N4O11
Molecular Weight612.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34)
InChIKeyJDJSAIBRQJQXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyltetrazine-PEG8-acid: A Versatile PEG8-Based Bioorthogonal Linker for ADC, PROTAC, and Bioconjugation Applications


Methyltetrazine-PEG8-acid (CAS 2183440-33-5) is a heterobifunctional polyethylene glycol (PEG) linker that integrates a methyltetrazine moiety with an eight-unit PEG spacer and a terminal carboxylic acid group. The methyltetrazine group enables rapid, copper-free inverse-electron-demand Diels–Alder (IEDDA) click chemistry with strained dienophiles such as trans-cyclooctene (TCO) . The PEG8 chain confers high aqueous solubility and flexibility, while the carboxylic acid allows for amide bond formation with primary amines in the presence of activators (e.g., EDC, HATU) [1]. This architecture makes it a versatile tool in drug discovery, particularly as a linker in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) .

Why Methyltetrazine-PEG8-acid Cannot Be Substituted by Shorter PEG Linkers or Hydrogen-Substituted Tetrazines


Methyltetrazine-PEG8-acid offers a distinct combination of reactivity and physicochemical properties that cannot be replicated by its closest analogs. Its methyltetrazine group provides a balance between fast IEDDA kinetics and enhanced stability in biological media compared to hydrogen-substituted tetrazines . The PEG8 spacer significantly improves water solubility and reduces non-specific interactions relative to shorter PEG linkers (e.g., PEG4), which is critical for in vivo applications . Substituting with a shorter PEG linker can compromise solubility and increase aggregation, while a hydrogen-substituted tetrazine may degrade more rapidly, leading to inconsistent conjugation yields . Therefore, generic substitution without careful consideration of these parameters can result in failed bioconjugation, reduced payload delivery, and compromised experimental outcomes.

Quantitative Differentiation of Methyltetrazine-PEG8-acid: Comparative Evidence for Informed Procurement


Enhanced Biological Stability of Methyltetrazine vs. Hydrogen-Substituted Tetrazine

The methyltetrazine group in Methyltetrazine-PEG8-acid exhibits enhanced stability in biological environments compared to hydrogen-substituted tetrazine analogs. While hydrogen-substituted tetrazines demonstrate exceptionally fast kinetics (generally at least 10-fold faster), the methyltetrazine variant offers a favorable balance with improved relative stability . This differential stability is crucial for applications requiring prolonged circulation or exposure to physiological conditions, where hydrogen-substituted tetrazines may undergo premature degradation, leading to reduced conjugation efficiency .

bioorthogonal chemistry IEDDA kinetics serum stability

Improved Water Solubility and Reduced Aggregation via PEG8 Spacer

The eight-unit PEG (PEG8) spacer in Methyltetrazine-PEG8-acid provides superior aqueous solubility and reduces aggregation compared to shorter PEG linkers such as PEG4. While both PEG4 and PEG8 improve solubility over non-PEGylated analogs, the longer PEG8 chain offers a greater hydrophilic character and steric separation, which is particularly beneficial for labeling biomolecules and minimizing non-specific interactions . In contrast, the PEG4 variant (e.g., Methyltetrazine-PEG4-acid) has a lower molecular weight and is less hydrophilic, potentially leading to higher aggregation in aqueous formulations .

aqueous solubility PEGylation bioconjugation

Extended Spacer Length for Improved Conjugation Flexibility

The PEG8 spacer provides a longer, more flexible connection between the tetrazine reactive handle and the carboxylic acid conjugation site compared to shorter PEG linkers (e.g., PEG4). This extended reach minimizes steric hindrance during bioorthogonal ligation and subsequent amide coupling, which is critical for efficient conjugation of bulky biomolecules such as antibodies or large proteins . The PEG8 chain offers approximately twice the extended length of a PEG4 linker, enabling better accessibility of both functional groups and reducing the risk of intramolecular quenching or aggregation .

PROTAC linker ADC linker steric hindrance

Optimal Application Scenarios for Methyltetrazine-PEG8-acid Based on Quantitative Evidence


Synthesis of PROTACs with Enhanced In Vivo Stability

Methyltetrazine-PEG8-acid is ideally suited as a linker in PROTAC development where prolonged circulation and stability in biological fluids are required. The methyltetrazine group offers improved stability over hydrogen-substituted tetrazines, reducing premature degradation and ensuring that the PROTAC remains intact until it reaches its target . The PEG8 spacer enhances solubility, minimizing aggregation and non-specific binding, which is critical for maintaining bioavailability and achieving efficient target degradation .

Construction of Antibody-Drug Conjugates (ADCs) with High Drug-to-Antibody Ratio (DAR)

In ADC development, Methyltetrazine-PEG8-acid enables efficient and site-specific conjugation of cytotoxic payloads to antibodies. The extended PEG8 spacer reduces steric hindrance during both the tetrazine-TCO ligation step and the subsequent amide bond formation with the antibody, allowing for higher DAR and more homogeneous products . The enhanced water solubility of the PEG8 chain also helps maintain antibody solubility during conjugation, preventing aggregation and preserving biological activity .

Live-Cell Imaging and In Vivo Probe Development

For imaging applications requiring rapid and stable labeling of biomolecules in live cells or in vivo, Methyltetrazine-PEG8-acid provides a robust platform. The methyltetrazine group supports fast IEDDA kinetics under physiological conditions, while its enhanced stability over hydrogen-substituted tetrazines ensures that the probe remains functional throughout the imaging window . The PEG8 spacer further improves water solubility and reduces non-specific background, enhancing signal-to-noise ratios in complex biological environments .

Bioconjugation of Hydrophobic Payloads for Improved Pharmacokinetics

Methyltetrazine-PEG8-acid is particularly valuable for conjugating hydrophobic small molecules, peptides, or fluorophores to improve their aqueous solubility and pharmacokinetic profiles. The PEG8 chain imparts significant hydrophilicity, which can 'shield' hydrophobic moieties and reduce aggregation, while the methyltetrazine group provides a stable, bioorthogonal attachment point . This strategy is widely employed in drug delivery and diagnostic probe design to enhance circulation half-life and reduce off-target effects .

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